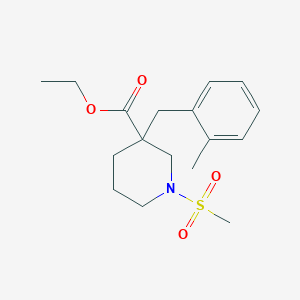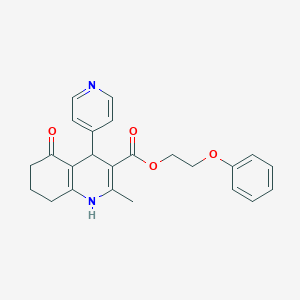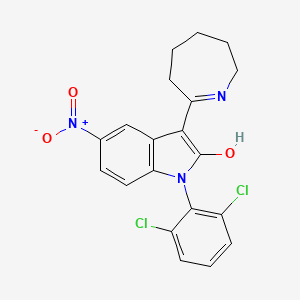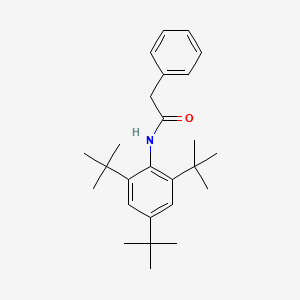
ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine-based compounds. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in medicinal and pharmaceutical research.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the development and progression of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to a reduction in pain and inflammation.
Biochemical and physiological effects:
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and improve cognitive function in animal models of Alzheimer's disease. The compound has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential to exhibit significant activity against cancer cells and neurodegenerative disorders. It is also relatively easy to synthesize and has a favorable safety profile. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate. One area of interest is its potential use as a treatment for various types of cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying the mechanisms of these diseases. Finally, further research is needed to fully understand the mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate involves the reaction of 2-methylbenzylamine with ethyl 3-bromo-3-(methylsulfonyl)propanoate in the presence of a base. The reaction yields the desired compound as a white to off-white crystalline powder. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate has been studied for its potential applications in medicinal and pharmaceutical research. It has been found to exhibit significant activity against certain types of cancer cells. In addition, it has shown promise as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. The compound has also been studied for its potential use in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-4-22-16(19)17(12-15-9-6-5-8-14(15)2)10-7-11-18(13-17)23(3,20)21/h5-6,8-9H,4,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYVNVVKQWBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)



![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4943395.png)

![N,N-dimethyl-4-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4943419.png)

![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)